![molecular formula C52H60O10P2 B12861849 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
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Overview
Description
The compound 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene is a complex organic molecule characterized by its intricate structure, which includes multiple dioxolane rings and a phosphapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of dioxolane rings and the incorporation of the phosphapentacyclo framework. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the dioxolane rings and the phosphapentacyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dioxolane rings and the phosphapentacyclo framework may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A simpler compound with an aniline ring substituted with chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
Properties
Molecular Formula |
C52H60O10P2 |
---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene |
InChI |
InChI=1S/C52H60O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h21-28,43-44,49-50H,5-20,29-30H2,1-4H3/t43-,44-,49-,50-/m1/s1 |
InChI Key |
QJKJJDQFPVZWPZ-IUQNDLLXSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2)C |
Origin of Product |
United States |
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